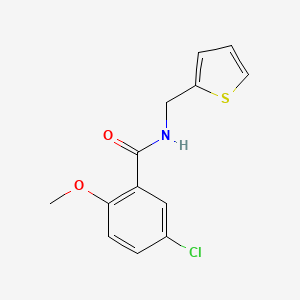
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide, also known as TCB-2, is a chemical compound that belongs to the family of benzamides. TCB-2 has been studied for its potential use in scientific research due to its unique properties and effects on the body.
作用機序
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide acts as a partial agonist of the serotonin 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This compound binds to the receptor and activates it, leading to changes in the activity of neurons in the brain. This compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. This compound has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. This compound has also been shown to affect the activity of neurons in the brain, leading to changes in behavior and cognition. This compound has been shown to cause hallucinations, changes in perception, and altered states of consciousness.
実験室実験の利点と制限
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide has several advantages for use in lab experiments. This compound has a high affinity for the serotonin 5-HT2A receptor, which makes it useful for studying the effects of hallucinogens on the brain. This compound is also a partial agonist, which allows for more precise control over the level of receptor activation. However, this compound also has several limitations for use in lab experiments. This compound is a complex compound that requires expertise in organic chemistry to synthesize. This compound is also a controlled substance, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide. One area of research is to investigate the potential therapeutic uses of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is to study the effects of this compound on the brain at the molecular level, including its effects on gene expression and protein synthesis. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in animal studies.
合成法
The synthesis of 5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide involves several steps, including the preparation of the starting materials and the reaction process. The starting materials include 5-chloro-2-methoxybenzoic acid, thienylmethylamine, and triethylamine. The reaction process involves the use of various reagents and solvents, including N,N-dimethylformamide, acetic anhydride, and hydrogen chloride gas. The final product is obtained through a purification process using chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学的研究の応用
5-chloro-2-methoxy-N-(2-thienylmethyl)benzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which plays a role in regulating mood, cognition, and perception. This compound has also been studied for its potential use in studying the effects of hallucinogens on the brain. This compound has been used in animal studies to investigate the role of the serotonin system in regulating behavior and cognition.
特性
IUPAC Name |
5-chloro-2-methoxy-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-17-12-5-4-9(14)7-11(12)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJVILLDEBQSCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5700248.png)
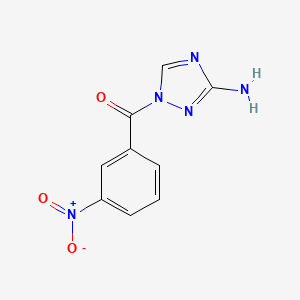
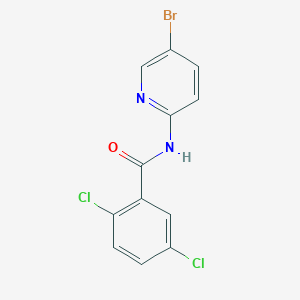
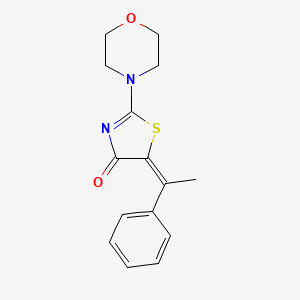
![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5700272.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5700287.png)
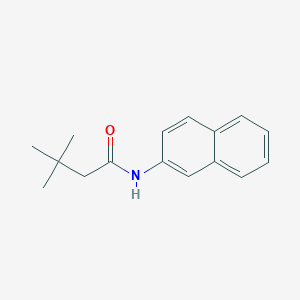
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)
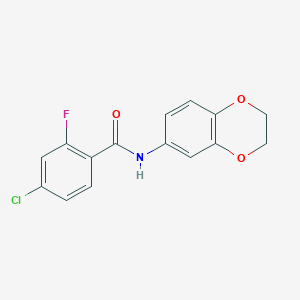
![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5700331.png)
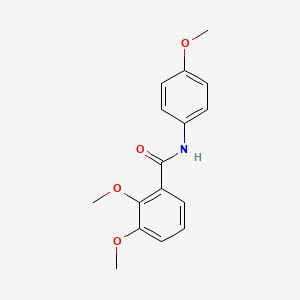
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)
